1-(3-Hydroxy-5-methoxypyridin-2-YL)ethanone

Description

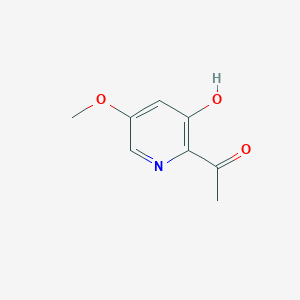

1-(3-Hydroxy-5-methoxypyridin-2-yl)ethanone is a pyridine derivative featuring an acetyl group (ethanone) at position 2, a hydroxyl (-OH) group at position 3, and a methoxy (-OCH₃) group at position 5 (Figure 1). This substitution pattern creates a unique electronic and steric environment, influencing its physicochemical properties and reactivity.

Properties

Molecular Formula |

C8H9NO3 |

|---|---|

Molecular Weight |

167.16 g/mol |

IUPAC Name |

1-(3-hydroxy-5-methoxypyridin-2-yl)ethanone |

InChI |

InChI=1S/C8H9NO3/c1-5(10)8-7(11)3-6(12-2)4-9-8/h3-4,11H,1-2H3 |

InChI Key |

OKLDDRUMTZRQOE-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1=C(C=C(C=N1)OC)O |

Origin of Product |

United States |

Preparation Methods

Condensation and Nucleophilic Substitution

- Starting from substituted acetophenones or pyridine derivatives, nucleophilic substitution reactions are employed to introduce the methoxy group and the ethanone moiety.

- For example, fluoroacetophenone derivatives can be reacted with sodium methoxide to yield methoxy-substituted ethanones.

- Acid-catalyzed bromination of these intermediates provides bromoethanone derivatives, which serve as key coupling partners for further functionalization.

Bromination and Coupling Reactions

- Bromination is typically performed under controlled acidic conditions to selectively brominate the ethanone intermediates without affecting other functional groups.

- The bromoethanone intermediates are then subjected to coupling reactions such as Stille coupling or Grignard reagent-mediated coupling to introduce the pyridine ring or other heterocyclic moieties.

- These coupling steps are often carried out at mild temperatures (room temperature to 50°C) to optimize yield and minimize side reactions.

Use of Grignard Reagents and Lithium Chloride Complexes

- A notable method involves the preparation of halogenated pyridine magnesium bromide intermediates (Grignard reagents) or their lithium chloride complexes.

- These intermediates react with 2-halogenated pyridine derivatives to form the desired 2-alkoxy-5-(pyridin-2-yl)pyridine scaffold, which is closely related to the target compound.

- The process is typically conducted at temperatures between 25°C and 50°C, avoiding cryogenic conditions, and can be performed in a one-pot manner to improve efficiency and atom economy.

- The molar yields for these steps range from 89% to 92%, with high purity (>94% by HPLC).

Deprotection and Cyclization Steps

- For compounds bearing protected hydroxyl groups (e.g., benzyl-protected), deprotection is achieved either during acid-catalyzed cyclization or by treatment with concentrated hydrochloric acid after Pd-catalyzed cyclization.

- These steps yield the free hydroxyl-substituted pyridine derivatives, including this compound, with good yields and purity.

Reaction Conditions and Solvent Systems

- Common solvents include dichloromethane and methanol, chosen for their ability to dissolve reactants and facilitate crystallization.

- Temperature control is critical, with many reactions performed at room temperature or slightly elevated temperatures (up to 50°C) to optimize reaction rates and product crystallization.

- Diluted reaction conditions are often employed to minimize side reactions, especially during bromination and coupling steps.

Summary Table of Preparation Methods

| Step | Reaction Type | Starting Material(s) | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | Nucleophilic substitution | Fluoroacetophenone derivatives | Sodium methoxide, methanol, room temp | High | Introduces methoxy group |

| 2 | Acid-catalyzed bromination | Methoxy-substituted ethanones | Acid catalyst, bromine, room temp, diluted | High | Selective bromination at ethanone position |

| 3 | Coupling (Stille/Grignard) | Bromoethanones + pyridine derivatives | Stille coupling or Grignard reagent, 25-50°C | 89-92 | One-pot possible, avoids cryogenic temps |

| 4 | Deprotection & cyclization | Benzyl-protected intermediates | Acidic conditions or Pd-catalysis + HCl | Good | Removes protecting groups, yields hydroxyl |

Research Findings and Optimization

- The use of lithium chloride complexes in Grignard reagent formation improves reaction efficiency and product purity.

- Conducting reactions at moderate temperatures (25-50°C) avoids the need for cryogenic equipment, simplifying scale-up.

- Dilution and temperature control during bromination minimize side reactions and improve selectivity.

- Deprotection strategies are tailored to the protecting groups used, with acid-catalyzed methods providing clean conversion to free hydroxyl groups.

- The overall synthetic route is designed to maximize atom economy and minimize purification steps, enhancing practical applicability in medicinal chemistry research.

Chemical Reactions Analysis

1-(3-Hydroxy-5-methoxypyridin-2-YL)ethanone undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The ethanone group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions. .

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group yields a ketone, while reduction of the ethanone group yields an alcohol .

Scientific Research Applications

Therapeutic Potential

1. Cancer Treatment

Recent studies have highlighted the role of 1-(3-Hydroxy-5-methoxypyridin-2-YL)ethanone as a potential inhibitor of the RNA helicase DHX9, which is implicated in several cancers. Inhibiting DHX9 can disrupt cancer cell proliferation and survival pathways, making this compound a candidate for developing novel cancer therapies. The compound's efficacy was demonstrated in vitro, showcasing its ability to reduce cell viability in various cancer cell lines .

2. Antimicrobial Activity

The compound has shown promise as an antimicrobial agent. Its structural features may interact with bacterial enzymes or membranes, leading to inhibition of bacterial growth. Preliminary studies indicate that it possesses activity against various strains of bacteria, which could be useful in treating infections .

1. Mechanism of Action

The mechanism by which this compound exerts its effects involves modulation of specific molecular targets within cells. For example, its interaction with DHX9 suggests that it may influence RNA metabolism and gene expression, which are critical processes in both cancer and infectious diseases .

2. Selectivity and Safety

The selectivity of this compound for cancerous versus normal cells is an important aspect of its therapeutic profile. Studies have indicated that it exhibits a favorable selectivity index, suggesting that it could minimize side effects associated with conventional chemotherapeutics .

Synthesis Methodologies

1. Synthetic Pathways

The synthesis of this compound can be achieved through several methods, including multicomponent reactions involving readily available starting materials such as pyridine derivatives and ethanones. The reaction conditions can be optimized to enhance yield and purity .

2. Yield Optimization

Research has focused on optimizing reaction conditions to improve the overall yield of the compound. Techniques such as solvent selection, temperature control, and use of catalysts have been explored to achieve higher efficiency in the synthesis process .

Case Studies

Mechanism of Action

The mechanism of action of 1-(3-Hydroxy-5-methoxypyridin-2-YL)ethanone involves its interaction with specific molecular targets. The hydroxy and methoxy groups on the pyridine ring allow the compound to form hydrogen bonds and other interactions with proteins and enzymes. These interactions can modulate the activity of the target molecules, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules being studied .

Comparison with Similar Compounds

Structural Comparison

The target compound is compared with pyridine-based ethanones differing in substituent positions or functional groups (Table 1).

Table 1: Structural analogs and substituent positions

Key Observations :

- Electronic Effects : The presence of both electron-donating (-OCH₃) and electron-withdrawing (-OH) groups in the target compound may enhance polarity and hydrogen-bonding capacity compared to analogs with single substituents .

- Steric Effects : Bulky substituents (e.g., 2-methoxyphenyl in ) reduce rotational freedom and alter π-π stacking interactions.

Spectroscopic and Physical Properties

Table 2: Comparative spectroscopic and physical data

*Predicted based on analogs.

Biological Activity

1-(3-Hydroxy-5-methoxypyridin-2-YL)ethanone is a pyridine derivative that has garnered attention for its potential biological activities. This compound is part of a broader class of bioactive molecules that exhibit various pharmacological properties, including anti-inflammatory, antioxidant, and anticancer activities. This article compiles and analyzes recent research findings related to the biological activity of this compound, providing a comprehensive overview supported by data tables and case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This structure features a methoxy group and a hydroxyl group on the pyridine ring, which are critical for its biological activity.

1. Anti-inflammatory Activity

Research has demonstrated that this compound exhibits significant anti-inflammatory properties. In vitro studies using lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages showed that this compound effectively inhibited the production of nitric oxide (NO) and prostaglandin E2 (PGE2) in a dose-dependent manner. The mechanism involves the suppression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression, as well as the inhibition of nuclear factor kappa B (NF-κB) signaling pathways .

2. Antioxidant Activity

The antioxidant capacity of this compound has been evaluated through various assays, including DPPH radical scavenging and ABTS assays. These assays indicated that the compound effectively scavenges free radicals, thereby protecting cells from oxidative stress. The total phenolic content (TPC) was also measured, confirming its potential as a natural antioxidant agent .

3. Anticancer Activity

Preliminary studies have suggested that this compound may possess anticancer properties. In vitro tests conducted on various cancer cell lines, including HeLa and A549, revealed that this compound inhibits cell proliferation and induces apoptosis. The mechanism appears to involve the generation of reactive oxygen species (ROS), leading to cell cycle arrest and programmed cell death .

Data Table: Summary of Biological Activities

| Biological Activity | Methodology | Key Findings |

|---|---|---|

| Anti-inflammatory | LPS-stimulated RAW 264.7 cells | Inhibition of NO and PGE2 production; suppression of iNOS and COX-2 |

| Antioxidant | DPPH, ABTS assays | Effective radical scavenging; significant TPC |

| Anticancer | HeLa, A549 cell lines | Inhibition of proliferation; induction of apoptosis via ROS generation |

Case Study 1: Anti-inflammatory Mechanism

In a study focused on inflammation models using RAW 264.7 cells, treatment with this compound resulted in a marked reduction in LPS-induced inflammatory markers. The study utilized Western blot analysis to confirm the downregulation of NF-κB pathway components, indicating a robust anti-inflammatory mechanism .

Case Study 2: Cancer Cell Line Studies

A detailed investigation into the anticancer effects was conducted using multiple cancer cell lines. The results demonstrated that higher concentrations of this compound led to significant apoptosis rates compared to control groups. Flow cytometry analysis revealed increased annexin V positivity in treated cells, confirming apoptotic cell death .

Q & A

Q. What are the recommended methods for synthesizing 1-(3-Hydroxy-5-methoxypyridin-2-YL)ethanone with high purity?

Methodological Answer: Synthesis typically involves condensation reactions under controlled conditions. For example, acetonitrile (distilled over CaH₂) and toluene (dried via standard protocols) are common solvents. Catalysts like piperidine may be employed for cyclization or functional group transformations. Post-synthesis purification via column chromatography or recrystallization ensures high purity. Researchers should monitor reaction progress using TLC and validate purity via melting point analysis and HPLC .

Q. How can researchers characterize the structural identity of this compound using spectroscopic techniques?

Methodological Answer:

- NMR Spectroscopy : Use a 400 MHz spectrometer (e.g., Bruker ARX 400) with deuterated solvents (e.g., DMSO-d₆) to analyze proton environments. Key signals include aromatic protons (δ 6.8–9.2 ppm) and methyl/methoxy groups (δ 2.4–3.7 ppm) .

- IR Spectroscopy : Identify functional groups like carbonyl (C=O stretch at ~1700 cm⁻¹) and hydroxyl (O-H stretch at ~3072 cm⁻¹) .

- Mass Spectrometry : Confirm molecular weight via ESI-MS or EI-MS, observing fragments such as m/z 297.33 (base peak) .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

Methodological Answer:

- PPE : Wear nitrile gloves, lab coats, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation .

- First Aid : For skin contact, rinse with water for 15 minutes; for ingestion, seek immediate medical attention .

- Spill Management : Absorb with inert materials (e.g., sand) and dispose via hazardous waste protocols .

Q. What crystallographic approaches are suitable for determining its molecular configuration?

Methodological Answer: X-ray diffraction (XRD) using the SHELX software suite (e.g., SHELXL for refinement) is standard. Key steps include:

Q. How can computational methods like DFT predict its electronic properties?

Methodological Answer: Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) and basis sets (e.g., 6-31G*) can model electronic properties:

- Optimize geometry and calculate HOMO-LUMO gaps for reactivity insights.

- Validate thermochemical accuracy by comparing computed atomization energies (<2.4 kcal/mol deviation) with experimental data .

Advanced Research Questions

Q. How can discrepancies between computational predictions and experimental data for this compound be reconciled?

Methodological Answer:

- Functional Selection : Test multiple functionals (e.g., B3LYP vs. M06-2X) to assess sensitivity to exchange-correlation terms .

- Benchmarking : Compare computed vibrational frequencies (IR) or NMR chemical shifts with empirical data. Adjust solvent models (e.g., PCM for polar solvents) to improve accuracy .

Q. What strategies are effective in optimizing reaction yields during its synthesis?

Methodological Answer:

- Catalyst Screening : Evaluate bases (e.g., K₂CO₃ vs. NaOAc) or transition-metal catalysts for regioselectivity.

- Microwave-Assisted Synthesis : Reduce reaction time and improve yield compared to conventional reflux .

- DoE (Design of Experiments) : Systematically vary temperature, solvent, and stoichiometry to identify optimal conditions .

Q. How do structural modifications (e.g., substituent changes) impact its reactivity and stability?

Methodological Answer:

Q. What advanced computational frameworks improve the accuracy of thermochemical property predictions?

Methodological Answer:

Q. How can researchers address challenges in reproducing synthetic or analytical data for this compound?

Methodological Answer:

- Detailed Protocols : Document solvent purity, catalyst batches, and drying methods.

- Interlab Validation : Collaborate with independent labs to verify NMR/IR spectra and crystallographic data .

- Open Data : Share raw diffraction data (e.g., CIF files) in repositories like the Cambridge Structural Database .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.